2-Bromo-3-methyl-1-benzothiophene
Overview
Description
2-Bromo-3-methyl-1-benzothiophene is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . It has a structure similar to benzene, with a five-membered ring containing a sulfur atom . The this compound variant has additional bromo and methyl groups attached .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzothiophene, with the addition of bromo and methyl groups . The empirical formula is C9H7BrS, and the molecular weight is 227.12 .Chemical Reactions Analysis
In the presence of CuI and TMEDA, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide delivers various 2-substituted benzo[b]thiophenes in good yields .Scientific Research Applications
Synthesis Techniques and Molecular Electronics
- Synthesis of Cyclopentannulated Benzothiophenes : A study by Satpathi et al. (2014) described the synthesis of 1,2,3-trisubstituted cyclopenta[b]thiophenes through an acid-mediated domino process. This synthesis technique is notable for its application in molecular electronics and for the compounds' significant biological activities. The process involves benzothienylation of 1,3-dicarbonyls followed by an intramolecular aldol-type reaction, leading to the creation of functionalized and highly substituted annulated benzothiophenes (Satpathi, Dhiman, & Ramasastry, 2014).
Catalytic Processes and Functionalization
- Palladium-Catalyzed Formation of Benzothiazines and Benzoisothiazoles : Harmata et al. (2005) explored the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes in the presence of a palladium catalyst, leading to the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This study provides insights into the preference of product formation based on the type of alkynes used (Harmata et al., 2005).
Environmental and Catalytic Applications
- Desulfurization of Fuel : A study by Dupuy et al. (2012) investigated the transformation of benzothiophene with 2-methyl-1-pentene over various zeolites. The research focused on the alkylation of benzothiophene as a method for desulfurization of fuel, showcasing the application of benzothiophene derivatives in improving fuel quality through desulfurization processes (Dupuy, Laforge, Bachmann, Magnoux, & Richard, 2012).
Organic Electronics
- High-Performance Organic Field-Effect Transistors : Research by Ebata et al. (2007) on 2,7-Dialkyl[1]benzothieno[3,2-b]benzothiophenes tested these derivatives as solution-processible molecular semiconductors. Their study highlighted the compounds' effectiveness in organic field-effect transistors, demonstrating the semiconductor potential of benzothiophene derivatives in electronic devices (Ebata, Izawa, Miyazaki, Takimiya, Ikeda, Kuwabara, & Yui, 2007).
Mechanism of Action
Target of Action
2-Bromo-3-methyl-1-benzothiophene, also known as 2-Bromo-3-methyl-benzo[b]thiophene, is a derivative of thiophene . Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methyl-1-benzothiophene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways are critical for regulating gene expression, cell proliferation, and apoptosis. Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . This compound can be metabolized to form various intermediates, which can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biochemical activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be modulated by its localization within different cellular compartments .
Properties
IUPAC Name |
2-bromo-3-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQSQFVPWPSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296321 | |
Record name | 2-Bromo-3-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-23-7 | |
Record name | NSC108790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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